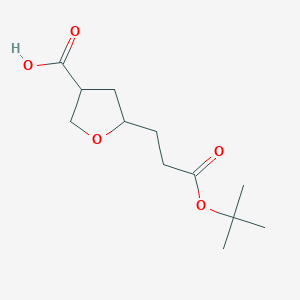
5-(3-(tert-Butoxy)-3-oxopropyl)tetrahydrofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This compound is an anionic reagent that can be used to activate carboxylic acids for peptide synthesis. The reagent reacts with the carboxylic acid to form a tetrahydrofuran-3-carboxylate anion, which can then be used in the synthesis of peptides. It can also be used to activate amines for peptide synthesis.Molecular Structure Analysis
The molecular weight of this compound is 245.28 . The IUPAC name is 5-(((tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-3-carboxylic acid . The InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) .Chemical Reactions Analysis
As a reagent, this compound is used in the synthesis of peptides and small molecules. It has been used in the synthesis of peptides with a variety of functional groups, including peptides containing cysteine, lysine, and histidine residues. It has also been used in the synthesis of peptide libraries, which are collections of peptides that can be used to study the structure and function of proteins.Physical And Chemical Properties Analysis
The compound is an oil at room temperature .科学的研究の応用
Synthesis of Quinoxalines
The compound has been utilized in the synthesis of 3-methylquinoxaline-2-carboxylates, a process that involves a reaction with aromatic 1,2-diamines. This synthesis is noteworthy for its application both in liquid and solid phases, highlighting its versatility in chemical reactions (Attanasi et al., 2001).
Polymerization and Peptidomimetic Assembly
In a significant advancement, this compound was polymerized to produce poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with a broad range of molecular weights. This process is crucial for developing peptidomimetic supramolecular assemblies with responsive properties (Barrett, Sternhagen, & Zhang, 2021).
Ion Transport Through Liquid Membrane
Another application is in the synthesis of ω-hydroxy carboxylic acids and their derivatives for use as carriers in the transport of alkali metal ions through liquid membranes. This has implications in ion transport and extraction, with effects influenced by various structural features of the ionophores (Yamaguchi et al., 1988).
Development of Branched Tetrahydrofurane δ-Sugar Amino Acid
This compound also played a role in the synthesis of a novel δ-sugar amino acid, which is an isoster of the dipeptide glycine-alanine. This synthesis opens avenues for creating new peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Stereoselective Syntheses in Organic Chemistry
It has been used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its role in creating specific isomers for various organic compounds (Boev et al., 2015).
Synthesis of Cα-tetrasubstituted α-Amino Acids
The compound has been utilized in the synthesis of two new Cα-tetrasubstituted α-amino acids. This synthesis is significant in the field of organic chemistry for the creation of novel amino acids (Grauer & König, 2009).
作用機序
The compound reacts with the carboxylic acid to form a tetrahydrofuran-3-carboxylate anion, which can then be used in the synthesis of peptides. It can also be used to activate amines for peptide synthesis.
Safety and Hazards
特性
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-12(2,3)17-10(13)5-4-9-6-8(7-16-9)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIMUSRCFSVPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CC(CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

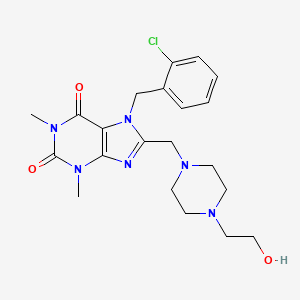
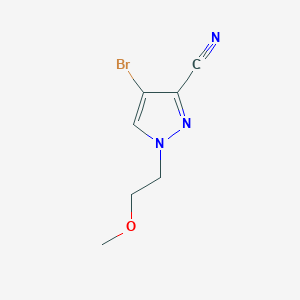
![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)
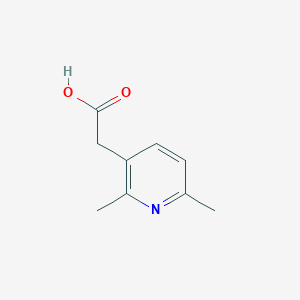
![1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501682.png)
![(4-Benzhydrylpiperazin-1-yl)(7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2501684.png)
![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)
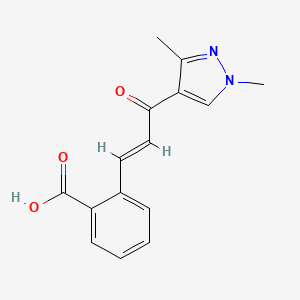
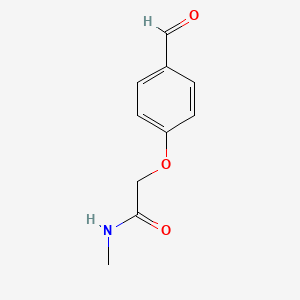
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2501692.png)
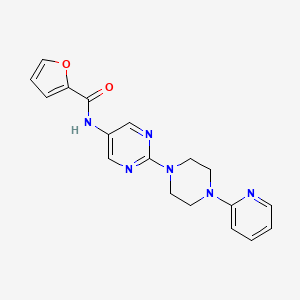
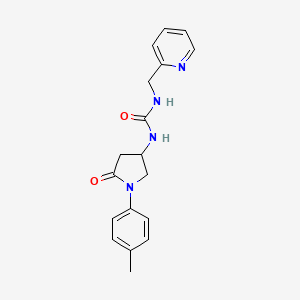
![3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2501697.png)
![Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate](/img/structure/B2501698.png)